Cas no 2172598-97-7 (2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile)

2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile structure
2172598-97-7 structure
Product Name:2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile
CAS No:2172598-97-7
MF:C13H18N4O2
MW:262.307622432709
CID:5928232
PubChem ID:165602126
Update Time:2025-05-19

2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile
    • 2172598-97-7
    • 2-(1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile
    • EN300-1599027
    • Inchi: 1S/C13H18N4O2/c14-5-1-11-12(10-2-6-19-7-10)17(16-15-11)8-13(9-18)3-4-13/h10,18H,1-4,6-9H2
    • InChI Key: RTIUENSJAHCRST-UHFFFAOYSA-N
    • SMILES: OCC1(CN2C(=C(CC#N)N=N2)C2COCC2)CC1

Computed Properties

  • Exact Mass: 262.14297583g/mol
  • Monoisotopic Mass: 262.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 84Ų

2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile Pricemore >>

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Additional information on 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile

Comprehensive Overview of 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172598-97-7)

The compound 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172598-97-7) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the cyclopropylmethyl and oxolan-3-yl moieties, make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a bioactive scaffold due to the presence of the 1,2,3-triazole ring, which is known for its versatility in drug design.

In recent years, the demand for novel heterocyclic compounds like 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile has surged, driven by the need for innovative therapeutics. The compound's acetonitrile group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. With the rise of AI-driven drug discovery and computational chemistry, this compound has been the subject of numerous in silico studies, aiming to predict its pharmacokinetic and pharmacodynamic properties.

One of the most frequently searched questions related to this compound is: "What are the potential applications of 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile in drug development?" Preliminary studies suggest that its triazole-acetonitrile hybrid structure could be leveraged to target enzymes or receptors involved in inflammatory and metabolic disorders. Additionally, its hydroxymethylcyclopropyl moiety may contribute to improved bioavailability, a critical factor in modern drug design.

The synthesis of 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile involves multi-step organic reactions, often utilizing click chemistry techniques to construct the 1,2,3-triazole core. This approach aligns with the growing trend toward green chemistry, as it minimizes waste and improves efficiency. Researchers are also exploring its potential in covalent inhibitor design, a hot topic in the development of targeted therapies for complex diseases.

Another area of interest is the compound's solubility and stability profile, which are crucial for formulation scientists. Given the increasing focus on oral drug delivery, understanding how 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile behaves in physiological conditions is essential. Recent advancements in high-throughput screening have enabled rapid evaluation of such properties, accelerating the drug development pipeline.

In conclusion, 2-(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 2172598-97-7) represents a fascinating example of modern chemical innovation. Its potential applications span from medicinal chemistry to material science, making it a compound worth watching in the coming years. As the scientific community continues to explore its capabilities, this molecule may soon find its place in the next generation of therapeutic agents.

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